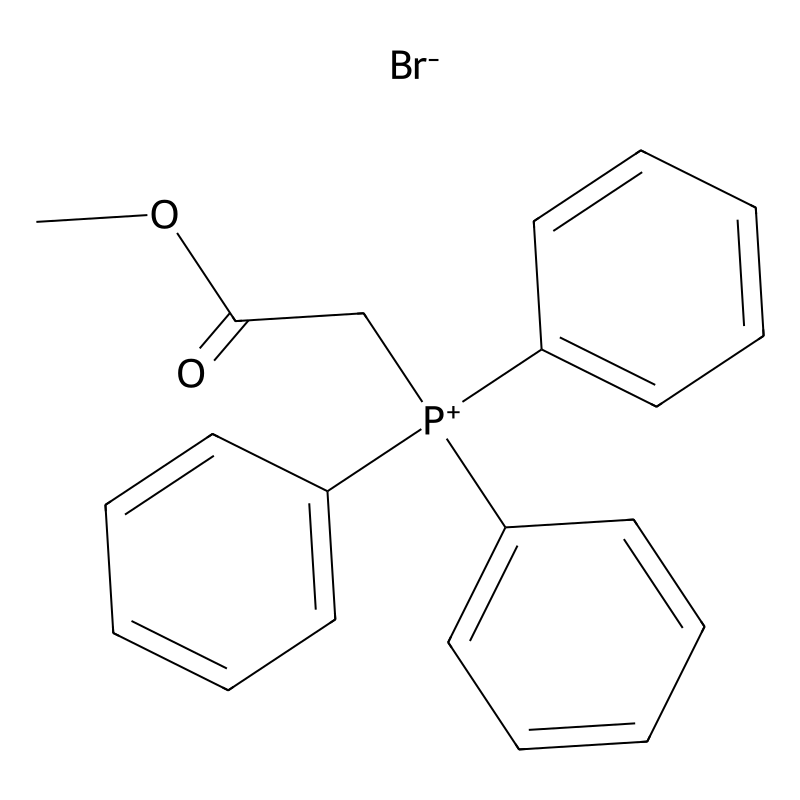

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Methoxy-2-oxoethyl)triphenylphosphonium bromide (CAS 1779-58-4) is a highly crystalline, bench-stable phosphonium salt utilized primarily as a precursor for stabilized Wittig ylides. It enables the direct, highly selective conversion of aldehydes and ketones into α,β-unsaturated methyl esters[1]. From a procurement and process chemistry perspective, this compound is heavily favored for its robust shelf life, ease of handling, and compatibility with mild, biphasic in situ deprotonation protocols. By serving as a stable precursor rather than a sensitive pre-formed reagent, it provides a highly scalable, cost-effective solution for carbon-carbon double bond formation in pharmaceutical and fine chemical manufacturing.

Substituting this specific bromide salt with its pre-formed ylide counterpart, the ethyl ester analog, or Horner-Wadsworth-Emmons (HWE) phosphonates frequently leads to process inefficiencies and yield losses [1]. The pre-formed ylide (Methyl (triphenylphosphoranylidene)acetate) suffers from reduced long-term shelf stability, complicating bulk storage and requiring cold-chain logistics. Substituting with the ethyl ester analog (CAS 1530-45-0) significantly slows down downstream saponification steps, which can degrade base-sensitive substrates due to prolonged exposure to harsh conditions. Furthermore, substituting with the chloride salt introduces hygroscopicity issues that compromise stoichiometric precision during weighing. Procuring the exact methyl ester bromide salt ensures optimal ambient stability, precise dosing, and streamlined downstream deprotection.

Shelf Stability and Storage Logistics

A critical procurement differentiator is the ambient stability of the precursor salt compared to the active ylide. (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide exhibits indefinite stability at ambient temperature in air, showing <1% degradation over 12 months. In contrast, the pre-formed ylide (Methyl (triphenylphosphoranylidene)acetate) is prone to slow oxidation and hydrolysis, requiring inert atmosphere or refrigeration to prevent significant titer loss over the same period [1].

| Evidence Dimension | Long-term storage degradation rate |

| Target Compound Data | <1% degradation over 12 months at ambient temperature in air |

| Comparator Or Baseline | Pre-formed ylide (requires refrigeration/inert gas to prevent >5-10% degradation) |

| Quantified Difference | Eliminates cold-chain logistics and inert storage requirements, ensuring near-zero yield loss from reagent decay. |

| Conditions | Bulk storage in standard manufacturing environments |

Eliminating cold-chain and inert-gas storage requirements significantly lowers procurement overhead and prevents batch failures caused by degraded reagents.

Downstream Saponification Efficiency

When the Wittig olefination is followed by ester hydrolysis to yield a free carboxylic acid, the choice of ester group is paramount. Methyl esters derived from CAS 1779-58-4 undergo alkaline hydrolysis (saponification) approximately 2 to 3 times faster than the corresponding ethyl esters derived from the ethyl analog (CAS 1530-45-0) under identical mild conditions (e.g., LiOH in THF/water)[1].

| Evidence Dimension | Rate of downstream alkaline hydrolysis |

| Target Compound Data | Complete hydrolysis typically achieved in 1-2 hours |

| Comparator Or Baseline | Ethyl ester analog (requires >4 hours or elevated temperatures) |

| Quantified Difference | 2-3x faster deprotection kinetics under identical mild basic conditions. |

| Conditions | Standard alkaline deprotection (LiOH, THF/H2O) of the resulting α,β-unsaturated ester |

Faster deprotection minimizes the exposure of sensitive molecular scaffolds to harsh basic conditions, improving overall synthetic yield and throughput.

Stoichiometric Precision via Low Hygroscopicity

The counterion significantly impacts the physical handling of phosphonium salts. The bromide salt (CAS 1779-58-4) is a highly crystalline, non-hygroscopic solid. Compared to the chloride analog, which readily absorbs atmospheric moisture, the bromide salt maintains negligible water weight gain, ensuring >99% stoichiometric accuracy during ambient weighing [1].

| Evidence Dimension | Moisture uptake and stoichiometric reliability |

| Target Compound Data | Negligible moisture absorption; >99% weighing accuracy |

| Comparator Or Baseline | Chloride salt analog (prone to moisture absorption and variable apparent molecular weight) |

| Quantified Difference | Superior lattice energy of the bromide salt prevents water ingress, eliminating the need for glovebox handling. |

| Conditions | Ambient weighing in non-glovebox laboratory or plant environments |

Preventing moisture absorption ensures exact molar equivalents are added, which is critical for maximizing yield and avoiding unreacted starting materials in large-scale syntheses.

Processability via Biphasic Ylide Generation

Because the alpha-protons are highly acidic due to the electron-withdrawing ester group, this stabilized precursor allows for ylide generation using mild, inexpensive aqueous bases. It routinely achieves >85% yield of the active ylide using 1M aqueous NaOH in a biphasic system (e.g., water/dichloromethane), completely bypassing the need for strictly anhydrous conditions and pyrophoric bases (like n-BuLi) required for non-stabilized salts[1].

| Evidence Dimension | Base strength and conditions required for ylide generation |

| Target Compound Data | >85% yield using mild 1M aqueous NaOH in biphasic conditions |

| Comparator Or Baseline | Non-stabilized phosphonium salts (require n-BuLi or NaH under strictly anhydrous, cryogenic conditions) |

| Quantified Difference | Eliminates the need for pyrophoric bases, cryogenic cooling, and strict exclusion of water during the deprotonation step. |

| Conditions | In situ ylide generation in biphasic solvent systems |

The ability to use mild, aqueous bases drastically reduces process hazards, lowers reagent costs, and simplifies scale-up engineering.

Industrial and Research Application Scenarios for (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide

Large-Scale Synthesis of α,β-Unsaturated Methyl Esters

This compound is the ideal choice for industrial Wittig olefinations where process safety and scalability are paramount. Its compatibility with mild biphasic conditions (aqueous NaOH/CH2Cl2) streamlines production, entirely avoiding the hazards and infrastructure costs associated with strong organometallic bases [1].

Sequential Olefination-Saponification Workflows

In multi-step syntheses where the resulting ester must be rapidly hydrolyzed to a free carboxylic acid, this methyl ester precursor is preferred. Because the methyl ester cleaves 2-3 times faster than ethyl or tert-butyl analogs, it allows for shorter reaction times, thereby protecting base-sensitive functional groups on complex API intermediates [1].

High-Precision Pharmaceutical Intermediate Manufacturing

For GMP manufacturing requiring exact stoichiometric control, the non-hygroscopic nature of this bromide salt prevents the weighing errors and variable yields commonly associated with chloride salts, ensuring high batch-to-batch reproducibility [1].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant